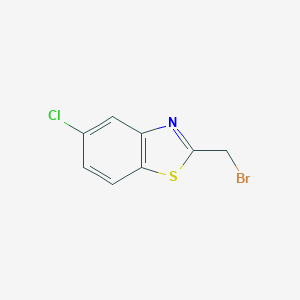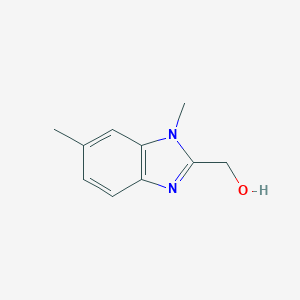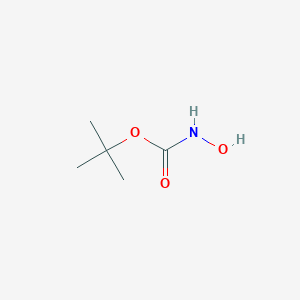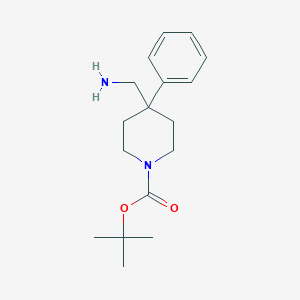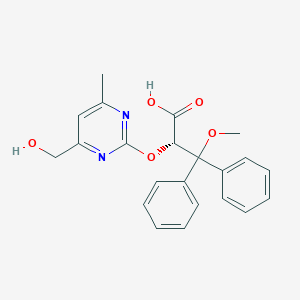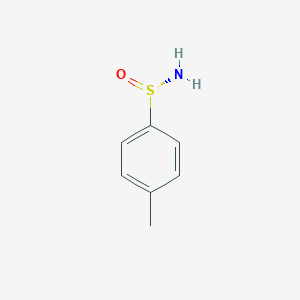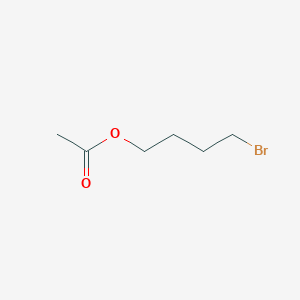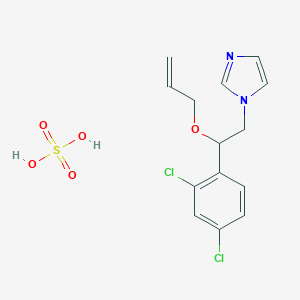
咪唑硫酸盐
描述
Imazalil Sulfate is an imidazole derivative used as a fungicide . It is used for controlling epidermis anthracnosis caused by Colletotrichum musae and crown rot in harvested bananas . It is also used for fungal protection of citrus fruits such as oranges and lemons as well as other fruits .
Molecular Structure Analysis
Imazalil sulfate has a molecular formula of C14H16Cl2N2O5S . Its average mass is 395.258 Da and its monoisotopic mass is 394.015686 Da .Chemical Reactions Analysis
A study has been conducted on the determination of imazalil in water samples by flow injection photoinduced chemiluminescence . In this method, imazalil degrades in basic media through the use of a photoreactor, and the resulting photofragments react with ferricyanide and generate the direct chemiluminescence signal .Physical And Chemical Properties Analysis
Imazalil sulfate is a white to light yellow powder to crystal .科学研究应用
Postharvest Fungicide for Citrus Fruits
Imazalil sulfate is extensively used as a postharvest fungicide to control fungal pathogens in citrus fruits. It is particularly effective against Penicillium digitatum and Penicillium italicum , which are common causes of spoilage in citrus products. The application of Imazalil sulfate in packhouses helps to prevent infections that occur during harvest, thereby reducing waste and ensuring the quality of citrus fruits during storage .
Metabolomics in Citrus Fruit Research
A metabolomics study utilizing nuclear magnetic resonance (NMR) has investigated the role of Imazalil sulfate treatment in the juice, albedo, and flavedo tissues of citrus fruits. This research provides insights into how Imazalil sulfate alters the tissues in citrus fruit physiology, which can be used to understand fruit growth and development better. It also highlights the potential of metabolomics as a quality control tool in the citrus industry .
Antimicrobial Activity in Metal-Organic Frameworks
Imazalil sulfate has been encapsulated in metal-organic frameworks (MOFs) like HKUST-1 to create novel antimicrobial systems. These systems exhibit synergism in inhibiting pathogenic fungi and bacteria, offering a new strategy for treating related plant diseases. The slow and constant release of Imazalil from these frameworks shows better sustainability and microbicidal activity than Imazalil alone .
Enhanced Efficacy with pH Adjustment
Research has shown that using sodium bicarbonate to buffer Imazalil sulfate solutions at pH around 8, compared to pH 3 of unbuffered solutions, significantly increases the residue loading on oranges. This adjustment improves the curative and protective control of Imazalil-resistant isolates, suggesting a method to enhance the efficacy of Imazalil sulfate against resistant fungal strains .
作用机制
Target of Action
Imazalil sulfate is a fungicide that is primarily used to control a wide range of fungi, including Tilletia and Helminthosporium spp., on fruit, vegetables, and ornamentals . Its primary targets are the fungal pathogens that cause diseases in these plants .
Mode of Action
Imazalil sulfate operates by disrupting membrane function . It is a systemic fungicide with both curative and protective properties . It inhibits the biosynthesis of ergosterol in fungal pathogens, a crucial component of fungal cell membranes . This disruption in ergosterol synthesis leads to changes in the cell membrane’s permeability, which ultimately inhibits the growth and reproduction of the fungi .
Biochemical Pathways
The primary biochemical pathway affected by imazalil sulfate is the ergosterol biosynthesis pathway in fungi . Ergosterol is a vital component of fungal cell membranes, and its disruption leads to changes in the cell membrane’s structure and function . This disruption can lead to the inhibition of fungal growth and reproduction .
Pharmacokinetics
It is known that imazalil is rapidly absorbed, distributed, metabolized, and excreted by rats . Almost 90% of the administered radioactivity was excreted within 96 hours, indicating a high rate of metabolism and excretion .
Result of Action
The primary result of imazalil sulfate’s action is the inhibition of fungal growth and reproduction . By disrupting the ergosterol biosynthesis pathway, imazalil sulfate causes changes in the fungal cell membrane’s permeability, which inhibits the fungi’s ability to grow and reproduce . This makes imazalil sulfate an effective fungicide for controlling a wide range of fungi on various plants .
Action Environment
The action of imazalil sulfate can be influenced by various environmental factors. For instance, the fungicide is used in packhouses to prevent infections that occur during harvest . The effectiveness of imazalil sulfate can be affected by the temperature and humidity conditions during storage . Furthermore, the compound is stable against hydrolysis at pH 5, 7, and 9, indicating that it can remain effective in various pH conditions .
安全和危害
属性
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O.H2O4S/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-5(2,3)4/h2-6,8,10,14H,1,7,9H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTXMTOYQVRHSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
35554-44-0 (Parent) | |
| Record name | Imazalil sulfate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3034662 | |
| Record name | Imazalil sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Imazalil sulfate | |
CAS RN |
58594-72-2 | |
| Record name | Imazalil sulfate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58594-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imazalil sulfate [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Imazalil sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-(allyloxy)ethyl-2-(2,4-dichlorophenyl)-1H-imidazolium hydrogen sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ENILCONAZOLE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2BD9F4H2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of imazalil sulfate as a fungicide?
A1: Imazalil sulfate targets the biosynthesis of ergosterol, a crucial component of fungal cell membranes. [] Specifically, it inhibits the enzyme 14α-demethylase, responsible for a key step in the ergosterol biosynthesis pathway. This disruption leads to structural and functional defects in the fungal cell membrane, ultimately inhibiting fungal growth. []
Q2: How stable is imazalil sulfate in citrus fruits?
A2: Imazalil sulfate demonstrates a relatively short half-life in citrus fruits, suggesting it degrades readily. Studies have reported a half-life of 63 days in citrus fruit and 60 days in citrus peel. [] The degradation process follows first-order kinetics. []
Q3: Are there any known cases of resistance to imazalil sulfate in fungi?
A3: Yes, research has identified a mutation in the yeast multidrug transporter Pdr5 (A666G) that confers increased resistance to imazalil sulfate. [] This mutation enhances drug efflux by increasing cooperativity between transport sites within the Pdr5 transporter. []
Q4: What analytical techniques are commonly employed for the detection and quantification of imazalil sulfate residues?
A4: One commonly used method for analyzing imazalil sulfate residues in food products like citrus fruits and sauces is ion-paired reversed high-performance liquid chromatography (HPLC). [, ] This method offers high sensitivity and accuracy, with a limit of quantification of 0.10 mg/kg for imazalil sulfate. [] Another approach utilizes liquid chromatography with tandem mass spectrometry (LC-MS/MS), allowing for the simultaneous analysis of multiple pesticide residues, including imazalil sulfate. []
Q5: What are some common applications of imazalil sulfate in agriculture?
A5: Imazalil sulfate is frequently used as a fungicide to control fungal diseases in various crops. It can be applied post-harvest to citrus fruits to prevent fungal growth during storage and transport. [] Additionally, it is incorporated into composite bactericidal formulations along with other active ingredients for broader spectrum protection of grains, fruits, and vegetables. []
Q6: Are there any concerns regarding the environmental impact of imazalil sulfate?
A6: While imazalil sulfate plays a vital role in agriculture, its potential environmental impact requires careful consideration. Research on its ecotoxicological effects and degradation pathways in different environmental compartments is crucial to developing strategies for mitigating potential risks. Further investigation is needed to determine its long-term effects on ecosystems and develop sustainable practices for its use and disposal.
Q7: What are some potential research areas for the future regarding imazalil sulfate?
A7: * Understanding resistance mechanisms: Deeper investigation into the mechanisms behind fungal resistance to imazalil sulfate, beyond the identified Pdr5 mutation, is crucial for developing strategies to combat resistance development.* Exploring alternative fungicides: Research into alternative fungicides or integrated pest management strategies could minimize reliance on imazalil sulfate and reduce the selection pressure for resistance.* Improving targeted delivery: Developing innovative formulation techniques for more targeted delivery of imazalil sulfate could enhance its efficacy and potentially minimize environmental impact.* Investigating metabolomics: Further research into the metabolomic changes induced by imazalil sulfate treatment in different plant species could provide insights into its mode of action and potential off-target effects. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



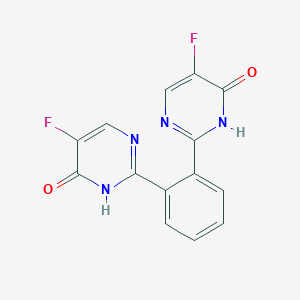

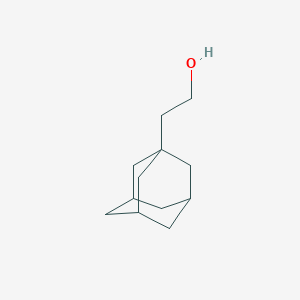
![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)
